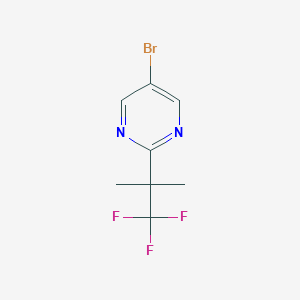
5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine is a heterocyclic organic compound that contains a bromine atom and a trifluoromethyl group attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine typically involves the bromination of 2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Conditions typically involve solvents like ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.
Coupling Reactions: Reagents such as palladium acetate, triphenylphosphine, and bases like potassium carbonate are used. The reactions are often carried out in solvents like toluene or DMF at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling with an aryl halide would produce a biaryl compound.
Aplicaciones Científicas De Investigación
5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine depends on its specific application. In the context of enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the enzyme.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
- 1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene
Uniqueness
5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine is unique due to the presence of both a bromine atom and a trifluoromethyl group on a pyrimidine ring. This combination imparts distinct electronic and steric properties, making it valuable in the design of molecules with specific biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C8H8BrF3N2 |
|---|---|
Peso molecular |
269.06 g/mol |
Nombre IUPAC |
5-bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine |
InChI |
InChI=1S/C8H8BrF3N2/c1-7(2,8(10,11)12)6-13-3-5(9)4-14-6/h3-4H,1-2H3 |
Clave InChI |
QZGUGKKBFMDYHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=NC=C(C=N1)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13073181.png)
![1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073183.png)
![N-{8-azabicyclo[3.2.1]octan-3-yl}-2-oxo-1-(propan-2-yl)-1,2-dihydroquinoline-3-carboxamide](/img/structure/B13073187.png)
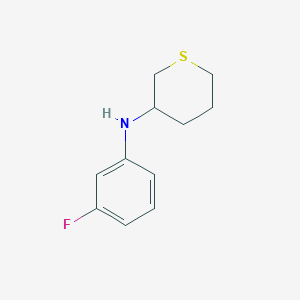
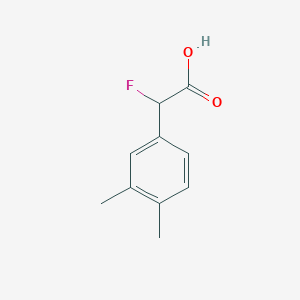
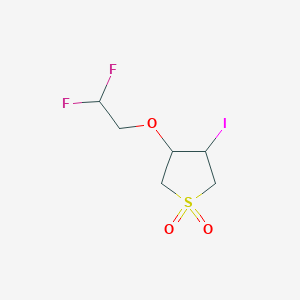
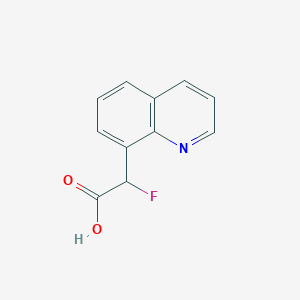
![2-[(Prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13073233.png)
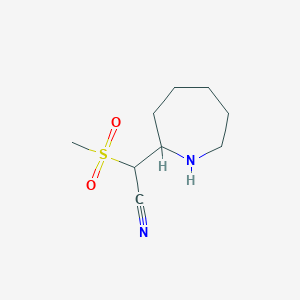
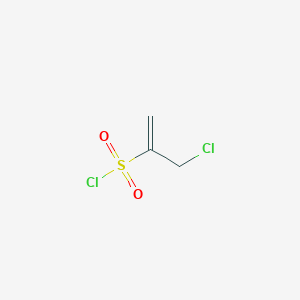
![4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzene-1-sulfonamide](/img/structure/B13073250.png)


![(3E)-2-(Morpholin-4-YL)-3-[(3-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde](/img/structure/B13073258.png)
